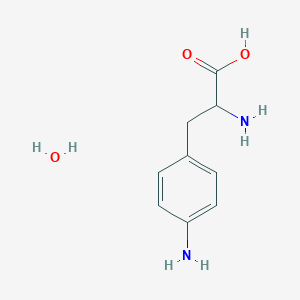

2-Amino-3-(4-aminophenyl)propanoic acid

Description

Propriétés

IUPAC Name |

2-amino-3-(4-aminophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHFUGDYMFHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313036 | |

| Record name | 4-Amino-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Amino-3-(4-aminophenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2922-41-0, 943-80-6 | |

| Record name | 4-Amino-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Amino-DL-phenylalanine hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2922-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2922-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-DL-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-amino-DL-phenylalanine hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-2-Amino-3-(4-aminophenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 - 264 °C | |

| Record name | L-2-Amino-3-(4-aminophenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-2-Amino-3-(4-aminophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-D-phenylalanine, is a non-proteinogenic amino acid that serves as a versatile chiral building block in medicinal chemistry and drug development.[1] Its unique structure is incorporated into various biologically active molecules to modulate their pharmacological properties.[1] This guide provides a comprehensive overview of a common synthetic route to (R)-2-Amino-3-(4-aminophenyl)propanoic acid and details the analytical methods for its characterization. The information presented is intended to equip researchers with the necessary knowledge to synthesize and validate this important compound in a laboratory setting.

Synthesis of (R)-2-Amino-3-(4-aminophenyl)propanoic Acid

The enantioselective synthesis of (R)-2-Amino-3-(4-aminophenyl)propanoic acid can be achieved through various strategies, including enzymatic resolutions and asymmetric synthesis using chiral auxiliaries.[2][3] A common and effective approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent, followed by deprotection steps. This method allows for high stereochemical control at the α-carbon.

A representative synthetic scheme starts from a protected 4-iodo-L-phenylalanine derivative, which undergoes an Ullman-type coupling with an azide source, followed by reduction of both the azide and the nitro group precursor to the amino groups.[4] An alternative chemo-enzymatic pathway can also be employed for the synthesis of optically pure D-phenylalanine derivatives.[2]

Experimental Protocol: Asymmetric Synthesis

This protocol outlines a general, multi-step synthesis adapted from established methods for preparing chiral amino acids. It involves the use of a chiral auxiliary to direct the stereochemistry.

Step 1: Protection of 4-aminophenylalanine The starting material, racemic 4-aminophenylalanine, is first protected. The amino group on the phenyl ring is commonly protected as a nitro group in the starting material (4-nitrophenylalanine), and the alpha-amino group is protected with a Boc (tert-butyloxycarbonyl) group.

Step 2: Asymmetric Alkylation A chiral auxiliary, such as a derivative of camphor or a chiral oxazolidinone, is attached to the protected amino acid.[5] The resulting chiral substrate is then subjected to a diastereoselective reaction. For instance, an asymmetric bromination followed by an S(_N)2 displacement with an appropriate nucleophile can establish the desired stereocenter.[5]

Step 3: Deprotection and Purification The chiral auxiliary is cleaved and recovered. The protecting groups on the amino functions and the carboxylic acid are removed under appropriate conditions (e.g., acidolysis for the Boc group, catalytic hydrogenation for the nitro group). The final product is then purified, typically by recrystallization or chromatography.

Characterization

The identity, purity, and stereochemistry of the synthesized (R)-2-Amino-3-(4-aminophenyl)propanoic acid must be confirmed through various analytical techniques.

Spectroscopic and Analytical Data

| Parameter | Technique | Observed Value |

| Molecular Formula | - | C₉H₁₂N₂O₂[1] |

| Molecular Weight | - | 180.20 g/mol |

| Melting Point | Melting Point Apparatus | 231-238 °C[6] |

| ¹H NMR | NMR Spectroscopy | Data depends on solvent and protonation state. |

| ¹³C NMR | NMR Spectroscopy | Characteristic peaks for aromatic and aliphatic carbons.[7] |

| Mass Spectrum | Mass Spectrometry | [M+H]⁺ = 181.0923 |

| Purity | HPLC | >95% |

| Enantiomeric Excess | Chiral HPLC | >98% |

Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Analysis: Acquire a one-dimensional proton spectrum. Key signals include aromatic protons, the α-proton, and the β-protons of the propanoic acid chain.

-

¹³C NMR Analysis: Acquire a one-dimensional carbon spectrum to identify all unique carbon atoms in the molecule.

2.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water).

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

2.2.3. High-Performance Liquid Chromatography (HPLC)

-

Purity Determination (RP-HPLC):

-

Enantiomeric Excess Determination (Chiral HPLC):

-

Column: A chiral stationary phase column (e.g., based on cyclodextrin or a polysaccharide).

-

Mobile Phase: A mixture of hexane and ethanol with a small amount of a modifier like trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of (R)-2-Amino-3-(4-aminophenyl)propanoic acid.

Caption: General workflow for asymmetric synthesis.

Caption: Analytical workflow for characterization.

References

- 1. a2bchem.com [a2bchem.com]

- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. aablocks.com [aablocks.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

An In-depth Technical Guide to (2S)-2-amino-3-(4-aminophenyl)propanoic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-L-phenylalanine, is a non-canonical aromatic amino acid that has garnered significant interest in various scientific disciplines. Its unique structure, featuring an amino group on the phenyl ring, imparts distinct chemical and biological properties that make it a valuable tool in drug discovery, peptide engineering, and as a probe for studying biological systems. This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of this intriguing molecule.

Physicochemical and Spectroscopic Properties

The fundamental properties of (2S)-2-amino-3-(4-aminophenyl)propanoic acid are summarized in the tables below, providing a ready reference for researchers.

General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 943-80-6 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | |

| Melting Point | 224-226 °C | |

| Solubility | Soluble in water and dilute acids. | |

| pKa₁ (α-COOH) | ~2.2 (Estimated) | |

| pKa₂ (α-NH₃⁺) | ~9.2 (Estimated) | |

| pKa₃ (Aromatic NH₃⁺) | ~4.5 (Estimated for aniline) | |

| Specific Rotation [α]D²⁰ | -32.0° (c=1, 5N HCl) |

Spectroscopic Data

| Spectroscopy | Data and Interpretation |

| ¹H NMR | The proton NMR spectrum typically shows characteristic signals for the aromatic protons (a pair of doublets in the range of δ 6.5-7.5 ppm), the α-proton (a triplet or multiplet around δ 3.5-4.0 ppm), and the β-protons (a multiplet or two doublets of doublets around δ 2.8-3.2 ppm). The amino and carboxyl protons are often broad and may exchange with D₂O. |

| ¹³C NMR | The carbon NMR spectrum displays distinct peaks for the aromatic carbons (typically four signals between δ 115-150 ppm), the carbonyl carbon (δ ~175 ppm), the α-carbon (δ ~55 ppm), and the β-carbon (δ ~37 ppm). |

| FTIR (cm⁻¹) | The infrared spectrum exhibits characteristic absorption bands corresponding to N-H stretching of the amino groups (around 3300-3400 cm⁻¹), O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹), C=O stretching of the carbonyl group (around 1700-1725 cm⁻¹), and aromatic C=C stretching (around 1500-1600 cm⁻¹). |

| Mass Spectrometry (EI-MS) | The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 180. Common fragmentation patterns include the loss of the carboxyl group (M-45) and side-chain cleavage. |

Structure and Chemical Information

(2S)-2-amino-3-(4-aminophenyl)propanoic acid is the L-enantiomer of 4-aminophenylalanine. The "S" configuration at the α-carbon is crucial for its biological recognition and incorporation into peptides and proteins by the ribosomal machinery.

-

IUPAC Name: (2S)-2-amino-3-(4-aminophenyl)propanoic acid

-

SMILES: N--INVALID-LINK--C(O)=O

-

InChI Key: CMUHFUGDYMFHEI-QMMMGPOBSA-N[2]

Experimental Protocols

Synthesis of (2S)-2-amino-3-(4-aminophenyl)propanoic Acid

A common and effective method for the synthesis of 4-amino-L-phenylalanine is through the reduction of 4-nitro-L-phenylalanine.

Materials:

-

4-nitro-L-phenylalanine

-

10% Palladium on carbon (Pd/C)

-

Hydrazine hydrate or Hydrogen gas (H₂)

-

Ethanol or Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diatomaceous earth (Celite®)

Procedure:

-

Dissolution: Dissolve 4-nitro-L-phenylalanine in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

Reduction:

-

Using Hydrazine Hydrate: Add hydrazine hydrate dropwise to the reaction mixture at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

-

Using Hydrogen Gas: Fit the flask with a balloon filled with hydrogen gas or connect it to a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

-

Filtration: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with the solvent used in the reaction.

-

Neutralization and Precipitation:

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of dilute HCl.

-

Slowly add a dilute solution of NaOH to adjust the pH to the isoelectric point of 4-amino-L-phenylalanine (around pH 6).

-

The product will precipitate out of the solution.

-

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of ethanol. Dry the product under vacuum to obtain (2S)-2-amino-3-(4-aminophenyl)propanoic acid.

Purification by Recrystallization

Materials:

-

Crude (2S)-2-amino-3-(4-aminophenyl)propanoic acid

-

Deionized water

-

Ethanol

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot deionized water. If the product is not readily soluble, a small amount of ethanol can be added to aid dissolution.

-

Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The pure product will crystallize out of the solution. For higher recovery, the solution can be further cooled in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Purity Analysis by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

Procedure:

-

Sample Preparation: Prepare a standard solution of (2S)-2-amino-3-(4-aminophenyl)propanoic acid of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.

-

Injection: Inject a fixed volume of the sample and standard solutions into the HPLC system.

-

Chromatography: Run the HPLC method with a suitable gradient program to achieve good separation of the main peak from any impurities.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Biological Activity and Signaling Pathways

(2S)-2-amino-3-(4-aminophenyl)propanoic acid is not only a building block for synthetic peptides but also exhibits biological activity. It is known to be an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a crucial role in calcium homeostasis.

Activation of the Calcium-Sensing Receptor

L-phenylalanine and its derivatives, including 4-amino-L-phenylalanine, can act as positive allosteric modulators of the CaSR.[3][4] This means they enhance the sensitivity of the receptor to its primary ligand, extracellular calcium ions (Ca²⁺). This modulation can trigger downstream signaling cascades.

Role in Neurotransmitter Synthesis

As a derivative of phenylalanine, 4-amino-L-phenylalanine can potentially influence neurotransmitter synthesis pathways. Phenylalanine is a precursor for tyrosine, which is then converted to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.

Applications in Research and Drug Development

The unique properties of (2S)-2-amino-3-(4-aminophenyl)propanoic acid make it a versatile tool for researchers.

Incorporation into Peptides and Proteins

As a non-canonical amino acid, it can be site-specifically incorporated into peptides and proteins using techniques like solid-phase peptide synthesis (SPPS) or by engineering the translational machinery of cells. The additional amino group on the phenyl ring can serve as a handle for bioconjugation, allowing for the attachment of fluorescent probes, drugs, or other molecules.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an amino acid like 4-amino-L-phenylalanine (with appropriate protecting groups) into a peptide chain using SPPS is illustrated below.

Conclusion

(2S)-2-amino-3-(4-aminophenyl)propanoic acid is a valuable and versatile molecule with a growing number of applications in scientific research and drug development. Its unique chemical structure provides opportunities for creating novel peptides with enhanced properties, probing biological systems, and potentially developing new therapeutic agents. This technical guide serves as a comprehensive resource for professionals seeking to understand and utilize this important non-canonical amino acid.

References

- 1. (2S)-2-amino-3-(4-aminophenyl)propanoic acid | 943-80-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. The extracellular calcium-sensing receptor is required for cholecystokinin secretion in response to l-phenylalanine in acutely isolated intestinal I cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Amino-3-(4-aminophenyl)propanoic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Amino-3-(4-aminophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this non-proteinogenic amino acid and its derivatives.

Chemical and Physical Properties

This compound, also known as 4-amino-phenylalanine, is an aromatic amino acid. It exists as different stereoisomers, with the L-enantiomer, 4-amino-L-phenylalanine, being a metabolic intermediate. The compound is a solid at room temperature and is sensitive to air.[1]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-aminophenyl)propanoic acid | [2] |

| Synonyms | 4-Amino-L-phenylalanine, p-amino-L-phenylalanine | [2] |

| CAS Number | 943-80-6 (L-form) | [2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | Decomposes at 230°C (for (2S)-2-amino-3-(4-nitrophenyl)-propanoic acid) | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in water. The solubility of amino acids is generally influenced by pH, being lowest at the isoelectric point and increasing in acidic or basic solutions. In mixed solvent systems, solubility tends to decrease with increasing organic solvent concentration. | [1][4][5] |

| pKa | 2.14 (Predicted) | [1] |

| Appearance | Off-white to pale beige crystalline powder | [1] |

Experimental Protocols

The following sections detail the general procedures for the synthesis, purification, and analysis of this compound.

Synthesis

A common synthetic route to this compound starts from L-phenylalanine and involves a two-step process: nitration followed by reduction.

Step 1: Nitration of L-Phenylalanine to 4-Nitro-L-phenylalanine

This procedure involves the electrophilic nitration of the phenyl ring of L-phenylalanine.

-

Materials:

-

L-phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ammonium Hydroxide (NH₄OH)

-

Ice bath

-

-

Procedure:

-

Prepare a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid (e.g., a 1.4:1.1 v/v ratio) and cool it to 10°C.[1]

-

Dissolve L-phenylalanine in concentrated sulfuric acid and cool the solution in an ice bath to 10°C.[1]

-

Slowly add the mixed acid solution dropwise to the L-phenylalanine solution with constant stirring, maintaining the temperature at 10°C.[1]

-

Continue stirring the reaction mixture at 10°C for approximately 2.5 hours.[1]

-

After the reaction is complete, carefully adjust the pH of the solution to 5 with ammonium hydroxide to precipitate the product.[1]

-

Filter the precipitate, wash with cold water, and dry to obtain 4-Nitro-L-phenylalanine.

-

Step 2: Reduction of 4-Nitro-L-phenylalanine to this compound

The nitro group of 4-Nitro-L-phenylalanine is reduced to an amino group.

-

Materials:

-

4-Nitro-L-phenylalanine

-

Reducing agent (e.g., Zinc powder in the presence of an acid, or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Methanol, or an acidic aqueous solution)

-

-

Procedure (Illustrative example with Zinc):

-

Suspend 4-Nitro-L-phenylalanine in a suitable solvent.

-

Add a reducing agent, such as zinc powder, portion-wise.

-

The reaction is typically carried out at room temperature or with gentle heating and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the reducing agent and any inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by recrystallization.

-

Purification

Purification of the final product is typically achieved by recrystallization. The choice of solvent will depend on the solubility of the compound and impurities. Common solvents for recrystallizing amino acids include water-ethanol mixtures.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for separating its enantiomers.

-

For Purity Analysis (Reversed-Phase HPLC):

-

Column: C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

-

For Chiral Separation:

-

Column: A chiral stationary phase (CSP) is required. Examples include macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™ T) or Pirkle-type columns.

-

Mobile Phase: The mobile phase composition is highly dependent on the CSP used and can range from normal-phase (e.g., hexane/ethanol mixtures with additives like trifluoroacetic acid and an amine) to polar organic or reversed-phase conditions.

-

Detection: UV or Mass Spectrometry (MS).

-

Biological Significance and Applications

While this compound itself is a metabolic intermediate, its derivatives have garnered significant attention in drug discovery.[6] Notably, derivatives of 4-aminophenylalanine have been investigated as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

Role of Derivatives as DPP-4 Inhibitors

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells, thereby lowering blood glucose levels.[7][8] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control.[7][8][9] This mechanism of action has led to the development of DPP-4 inhibitors as a class of oral antidiabetic drugs for the treatment of type 2 diabetes.

DPP-4 Signaling Pathway

The following diagram illustrates the role of DPP-4 in the incretin pathway and the effect of its inhibition.

Conclusion

This compound is a versatile building block in medicinal chemistry. While its primary biological significance lies in its derivatives, particularly as inhibitors of DPP-4 for the management of type 2 diabetes, the parent molecule itself possesses interesting chemical properties. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to further explore the potential of this and related compounds in the development of novel therapeutics. Further research is warranted to fully elucidate the spectral properties and biological activities of the unmodified amino acid.

References

- 1. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]

- 2. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. Solubility of amino acids in pure solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]

Biological Activity of 2-Amino-3-(4-aminophenyl)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-amino-L-phenylalanine, and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their potential as therapeutic agents. The information is curated to assist researchers and drug development professionals in exploring the potential of this chemical class.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various established chemical methodologies. A common approach involves the modification of the amino group or the carboxylic acid functionality of the parent amino acid.

General Synthesis of N-Acyl Derivatives

A prevalent method for synthesizing N-acyl derivatives involves the reaction of the parent amino acid with an appropriate acyl chloride or anhydride. The Schotten-Baumann reaction conditions are often employed for this type of acylation.

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

A related class of compounds, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, can be synthesized starting from 4-aminophenol. The reaction with acrylic acid or its esters, followed by further derivatization, allows for the creation of a library of compounds with diverse biological activities.[1]

Key Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, including as antimicrobial, anticancer, and antidiabetic agents, as well as modulators of specific amino acid transporters.

Antimicrobial Activity

A notable area of activity for these derivatives is their antimicrobial effect against a range of pathogens, including multidrug-resistant strains. Hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, in particular, have shown potent and broad-spectrum antimicrobial activity.[1][2]

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against Various Pathogens [2]

| Compound/Derivative | S. aureus (MRSA) (μg/mL) | E. faecalis (VRE) (μg/mL) | E. coli (μg/mL) | K. pneumoniae (μg/mL) | P. aeruginosa (μg/mL) | A. baumannii (μg/mL) | C. auris (μg/mL) |

| Hydrazone 14 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 |

| Hydrazone 15 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 |

| Hydrazone 16 | 1 - 8 | 0.5 - 2 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 | 8 - 64 |

| 4-NO2 Phenyl (30) | 16 | 16 | 32 | 64 | >64 | >64 | ND |

| 4-OH Phenyl (33) | 8 - 16 | 8 - 16 | 16 - 64 | 16 - 64 | 16 | 16 | ND |

ND: Not Determined

Anticancer Activity

Derivatives of this scaffold have also been investigated for their antiproliferative effects against various cancer cell lines. Notably, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce the viability of A549 non-small cell lung cancer cells.[3] The anticancer activity appears to be structure-dependent, with certain substitutions enhancing cytotoxicity.[3][4] The antioxidant properties of phenolic derivatives may also contribute to their anticancer potential by modulating oxidative stress pathways within cancer cells.[3]

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cell Line | Activity | IC50 (µM) |

| Thiazoloquinazoline analog | A549 | Antiproliferative | Varies |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 12 | A549 | Reduces viability by 50% | Not specified |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 20 | A549 | Reduces viability by 50% | Not specified |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 21 | A549 | Reduces viability by 50% | Not specified |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 22 | A549 | Reduces viability by 50% | Not specified |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivative 29 | A549 | Reduces viability by 50% | Not specified |

Dipeptidyl Peptidase IV (DPP-4) Inhibition

The 4-aminophenylalanine core structure has been explored for the development of inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the management of type 2 diabetes. While specific IC50 values for a series of this compound derivatives are not extensively available in the public domain, related dipeptides and other small molecules have shown potent inhibition.[5][6]

Table 3: Reference IC50 Values of DPP-4 Inhibitors

| Compound Class | Example Compound | DPP-4 IC50 (nM) |

| Thiosemicarbazone | Compound 2f | 1.266 |

| Sitagliptin (Reference) | - | 4.380 |

| Trifluoromethyl-substituted thiosemicarbazone | Compound 2g | 4.775 |

| Biphenyl-substituted thiosemicarbazone | Compound 2o | 18.061 |

| Thiomethyl-substituted thiosemicarbazone | Compound 2k | 22.671 |

| Methoxy-substituted thiosemicarbazone | Compound 2i | 43.312 |

| Tryptophan-containing dipeptides | Trp-Arg, Trp-Lys, Trp-Leu | <45,000 |

L-type Amino Acid Transporter 1 (LAT1) Interaction

Phenylalanine and its analogs are known to interact with the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in many cancer cells and at the blood-brain barrier. This makes LAT1 an attractive target for drug delivery. The binding affinity of phenylalanine derivatives to LAT1 can be quantified by their inhibition constant (Ki).

Table 4: Binding Affinity (Ki) of Phenylalanine Analogs to LAT1 and LAT2 [7]

| Compound | LAT1 Ki (µM) | LAT2 Ki (µM) | LAT1 Selectivity (Ki Ratio LAT2/LAT1) |

| Phenylalanine (Phe) | 35.8 ± 3.4 | 118 ± 12 | 3.3 |

| 2-Iodo-L-phenylalanine (2-I-Phe) | 16.2 ± 1.5 | 115 ± 11 | 7.1 |

| α-Methyl-L-phenylalanine (α-methyl-Phe) | 28.9 ± 2.8 | >1000 | >34.6 |

| Bicyclic-Phe | 11.2 ± 1.1 | >1000 | >89.3 |

| L-Phenylglycine (Phg) | 189 ± 19 | 567 ± 57 | 3.0 |

Experimental Protocols

General Procedure for Synthesis of N-Acyl-2-Amino-3-(4-aminophenyl)propanoic Acid Derivatives

-

Dissolve this compound in a suitable solvent (e.g., a mixture of aqueous sodium hydroxide and an organic solvent like dichloromethane).

-

Cool the solution in an ice bath.

-

Add the desired acyl chloride dropwise while stirring vigorously.

-

Maintain the reaction at a low temperature for a specified period, then allow it to warm to room temperature and stir for several hours.

-

After the reaction is complete (monitored by TLC), acidify the aqueous layer and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

In Vitro Anticancer Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

DPP-4 Inhibition Assay

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), purified DPP-4 enzyme, and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period.

-

Initiate the reaction by adding a fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA).

-

Monitor the increase in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

LAT1-Mediated Uptake Assay (cis-inhibition)

-

Culture cells expressing LAT1 (e.g., HT-29 or genetically engineered cell lines) in appropriate cell culture plates.

-

Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

Incubate the cells with a radiolabeled LAT1 substrate (e.g., [3H]L-leucine) in the presence or absence of various concentrations of the test compound.

-

After a short incubation period, stop the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the inhibition of substrate uptake by the test compound and calculate the Ki value.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are still under investigation and appear to be dependent on the specific biological activity.

Potential Anticancer Mechanisms

In the context of cancer, amino acids and their derivatives can influence key signaling pathways that regulate cell growth, proliferation, and survival.[9] The antioxidant properties of some phenolic derivatives suggest a role in modulating cellular responses to oxidative stress, a factor implicated in cancer progression.[3] Furthermore, the interaction of these compounds with transporters like LAT1, which is crucial for nutrient supply to cancer cells, presents a potential mechanism for targeted therapy.

Caption: Potential anticancer mechanisms of action.

DPP-4 Inhibition Mechanism

As inhibitors of DPP-4, these derivatives would act to prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and reduced glucagon release in a glucose-dependent manner, thereby improving glycemic control.

Caption: DPP-4 inhibition signaling pathway.

Conclusion

Derivatives of this compound are a promising class of compounds with a diverse range of biological activities. Their potential as antimicrobial, anticancer, and antidiabetic agents warrants further investigation. This guide provides a foundational understanding of their synthesis, biological evaluation, and potential mechanisms of action to aid researchers in the continued exploration and development of these versatile molecules. Further quantitative structure-activity relationship (QSAR) studies will be instrumental in optimizing the therapeutic potential of this scaffold.[10][11]

References

- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oatext.com [oatext.com]

- 6. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Amino acids in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Analysis of 2-Amino-3-(4-aminophenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Amino-3-(4-aminophenyl)propanoic acid, a phenylalanine derivative of significant interest in various research and development domains. This document outlines the expected spectroscopic characteristics based on available data for the compound and its structural analogs, details the experimental protocols for acquiring such data, and presents a logical workflow for its comprehensive spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for the analysis of this compound. It is important to note that while extensive data for structurally similar compounds is available, complete, publicly accessible spectral data for this compound is limited. The data presented is a combination of available information and predicted values based on analogous structures.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Doublet | 2H | Aromatic C-H (ortho to -CH₂-) |

| ~6.6-6.8 | Doublet | 2H | Aromatic C-H (ortho to -NH₂) |

| ~3.9-4.1 | Triplet | 1H | α-CH |

| ~2.9-3.2 | Doublet | 2H | β-CH₂ |

| (Broad Signal) | Singlet | 2H | Ar-NH₂ |

| (Broad Signal) | Singlet | 2H | α-NH₂ |

| (Broad Signal) | Singlet | 1H | -COOH |

Note: Predicted values are based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data

A ¹³C NMR spectrum for 2-amino-3-(4-aminophenyl)propionic acid is available on SpectraBase, however, access to the full spectrum requires a subscription.[1] Based on the structure and data for analogous compounds, the following chemical shifts can be anticipated:

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~145 | Aromatic C-NH₂ |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-CH₂ |

| ~115 | Aromatic C-H |

| ~55-60 | α-CH |

| ~35-40 | β-CH₂ |

Table 3: FT-IR Spectral Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | N-H and O-H stretching |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2960 | Medium | Aliphatic C-H stretching |

| ~1700-1725 | Strong | C=O stretching (Carboxylic Acid) |

| ~1600 | Strong | N-H bending (Amino group) |

| ~1500-1600 | Medium-Strong | Aromatic C=C stretching |

| ~1200-1300 | Medium | C-N stretching |

| ~800-850 | Strong | para-disubstituted benzene C-H bending |

Note: The IR spectrum of the closely related compound 3-(4-aminophenyl)propionic acid shows characteristic peaks in these regions.

Table 4: Mass Spectrometry Data

The molecular weight of this compound is 180.20 g/mol . In a typical electrospray ionization mass spectrum (ESI-MS), the following ions would be expected:

| m/z | Ion |

| 181.21 | [M+H]⁺ |

| 203.19 | [M+Na]⁺ |

| 179.19 | [M-H]⁻ |

Note: The fragmentation pattern would provide further structural information. A mass spectrum for the structural analog DL-Tyrosine is available in the NIST WebBook for reference.[2]

Table 5: UV-Vis Spectroscopic Data

Aromatic amino acids exhibit characteristic UV absorption. For this compound, the presence of the aminophenyl group is expected to result in a maximum absorption (λmax) in the range of 270-280 nm.

| λmax (nm) | Solvent |

| ~275 | Water or neutral buffer |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for amino acid analysis and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information (e.g., exchangeable protons).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger spectral width (e.g., 200-220 ppm) is required.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to specific functional groups based on their position, intensity, and shape.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range (e.g., 100-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and intense signal.

-

-

Data Processing and Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Analyze the isotopic pattern of the molecular ion to support the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to deduce structural information.

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or a buffer solution). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

-

Data Acquisition:

-

Record a baseline spectrum with the solvent-filled cuvette in the beam path.

-

Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the baseline from the sample spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 4-Amino-D-phenylalanine: From Discovery to Therapeutic Applications

Authored by: Gemini AI

Publication Date: December 26, 2025

Abstract

This technical guide provides a comprehensive overview of 4-Amino-D-phenylalanine, a non-proteinogenic amino acid with significant applications in pharmaceutical research and drug development. The document details its discovery and historical context, physicochemical properties, and detailed experimental protocols for its synthesis and relevant enzymatic assays. Furthermore, it explores the role of 4-Amino-D-phenylalanine as a crucial building block in the synthesis of therapeutic agents, with a particular focus on CXCR4 antagonists. Visual representations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

4-Amino-D-phenylalanine is a synthetic derivative of the essential amino acid D-phenylalanine, distinguished by the presence of an amino group at the para-position of the phenyl ring.[1] This structural modification, combined with its D-enantiomeric configuration, imparts unique chemical properties that make it a valuable component in medicinal chemistry. The D-form offers enhanced resistance to enzymatic degradation by proteases, a desirable characteristic for increasing the in vivo stability and bioavailability of peptide-based therapeutics.[2] Its primary application lies in its use as a specialized precursor in organic synthesis and peptide chemistry, serving as a building block for complex molecules such as peptidomimetics and other bioactive compounds.[3] Notably, it has been instrumental in the synthesis of antagonists for the C-X-C chemokine receptor type 4 (CXCR4), a receptor implicated in cancer metastasis and HIV entry.[1][4]

Discovery and History

The precise historical account of the initial synthesis of 4-Amino-D-phenylalanine is not extensively documented in readily available scientific literature.[2] However, its origins can be traced within the broader history of its parent molecule, phenylalanine, which was first described in 1879 and subsequently synthesized in 1882.[2] The synthesis of phenylalanine derivatives likely emerged in the following decades with the advancement of synthetic organic chemistry techniques.[2]

An early reference to the racemic mixture, poly-p-amino-DL-phenylalanine, appeared in the Journal of the American Chemical Society in 1954, suggesting that the monomeric form was available at that time.[2] The isolation of the specific D-enantiomer would have become more practical with the development of chiral resolution techniques in the mid-20th century.[2] The L-enantiomer, 4-Amino-L-phenylalanine, has been identified as a component of antibiotics produced by Streptomyces sp. and has been found in plants such as Vigna vexillata.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-D-phenylalanine and its related compounds is presented in Table 1. These properties are crucial for its handling, formulation, and application in both synthetic and biological systems.

| Property | 4-Amino-D-phenylalanine | 4-Amino-DL-phenylalanine | 4-Amino-L-phenylalanine |

| CAS Number | 102281-45-8[4][7][8] | 2922-41-0[8] | 943-80-6[6][9] |

| Molecular Formula | C₉H₁₂N₂O₂[4][8] | C₉H₁₂N₂O₂[10] | C₉H₁₂N₂O₂[6] |

| Molecular Weight | 180.20 g/mol [4][8] | 180.207 g/mol [10] | 180.20 g/mol [6] |

| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid[4] | (2RS)-2-amino-3-(4-aminophenyl)propanoic acid | (2S)-2-amino-3-(4-aminophenyl)propanoic acid[6] |

| Synonyms | p-Amino-D-phenylalanine, para-Amino-D-phenylalanine, 4-NH₂-D-Phe[4][8] | p-Amino-DL-phenylalanine[10] | p-Amino-L-phenylalanine[6] |

| Melting Point | Not available | 228-230 °C[10] | Not available |

| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml)[8] | Soluble in water[10] | Soluble in water[9] |

| Predicted pKa | Not available | 2.14 ± 0.10[1] | Not available |

Experimental Protocols

The synthesis of enantiomerically pure 4-Amino-D-phenylalanine is a multi-step process that typically involves the synthesis of a racemic mixture followed by chiral resolution. A generalized chemoenzymatic approach is a common strategy.

Generalized Chemoenzymatic Synthesis of 4-Amino-D-phenylalanine

This protocol describes a plausible synthetic route involving the nitration of DL-phenylalanine, followed by reduction of the nitro group, N-acetylation, and subsequent enzymatic resolution to isolate the desired D-enantiomer.

Step 1: Nitration of DL-Phenylalanine to 4-Nitro-DL-phenylalanine

-

Materials: DL-Phenylalanine, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice bath.

-

Procedure:

-

Carefully dissolve DL-Phenylalanine in concentrated sulfuric acid at a low temperature (e.g., 0°C) in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for a specified time (e.g., 3 hours) at 0°C.[11]

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 4-Nitro-DL-phenylalanine.[11]

-

Step 2: Reduction of 4-Nitro-DL-phenylalanine to 4-Amino-DL-phenylalanine

-

Materials: 4-Nitro-DL-phenylalanine, palladium on carbon (Pd/C) catalyst, solvent (e.g., water, ethanol, or ethyl acetate), hydrogen gas source.

-

Procedure:

-

Suspend 4-Nitro-DL-phenylalanine in a suitable solvent in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere with stirring at room temperature until the theoretical amount of hydrogen is consumed.[12]

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-Amino-DL-phenylalanine.

-

Step 3: N-Acetylation of 4-Amino-DL-phenylalanine

-

Materials: 4-Amino-DL-phenylalanine, acetic anhydride, aqueous alkaline solution (e.g., sodium bicarbonate), base (e.g., NaOH).

-

Procedure:

-

Dissolve 4-Amino-DL-phenylalanine in an aqueous alkaline solution.

-

Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of a base.[13]

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Isolate the N-Acetyl-4-amino-DL-phenylalanine by acidification and filtration or extraction.

-

Step 4: Enzymatic Resolution of N-Acetyl-4-amino-DL-phenylalanine

-

Materials: N-Acetyl-4-amino-DL-phenylalanine, acylase enzyme (e.g., Penicillin G acylase from E. coli), buffered solution (e.g., phosphate buffer, pH 7.5).

-

Procedure:

-

Prepare a buffered solution containing N-Acetyl-4-amino-DL-phenylalanine.

-

Add the acylase enzyme. The enzyme loading and substrate concentration should be optimized.[13]

-

Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation.[13]

-

Monitor the reaction progress by measuring the formation of the free L-amino acid until approximately 50% conversion is achieved.[13]

-

Stop the reaction by denaturing the enzyme (e.g., by heating or changing the pH).[13]

-

Step 5: Separation and Hydrolysis

-

Materials: Reaction mixture from Step 4, acidic solution (e.g., 2M HCl).

-

Procedure:

-

Separate the produced 4-Amino-L-phenylalanine from the unreacted N-Acetyl-4-amino-D-phenylalanine based on their different solubility at a specific pH or by ion-exchange chromatography.[2]

-

Isolate the N-Acetyl-4-amino-D-phenylalanine.

-

Hydrolyze the isolated N-Acetyl-4-amino-D-phenylalanine using an acidic solution under reflux.[13]

-

Monitor the completion of hydrolysis by TLC or HPLC.

-

Neutralize the solution and isolate the 4-Amino-D-phenylalanine by crystallization at its isoelectric point.

-

Wash the crystals with cold water and ethanol, and dry under vacuum to obtain the final product.[13]

-

References

- 1. 4-Amino-D-phenylalanine [benchchem.com]

- 2. abcam.cn [abcam.cn]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. caymanchem.com [caymanchem.com]

- 9. 4-Amino-L-phenylalanine | 943-80-6 [chemicalbook.com]

- 10. Thermo Scientific Chemicals 4-Amino-DL-phenylalanine | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

2-Amino-3-(4-aminophenyl)propanoic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(4-aminophenyl)propanoic acid, also known as 4-aminophenylalanine, is a non-proteinogenic amino acid that has garnered significant interest in various scientific fields, particularly in drug discovery and biotechnology. Its unique structure, featuring an aniline moiety, makes it a versatile building block for the synthesis of novel peptides, peptidomimetics, and other bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, tailored for a scientific audience.

Chemical and Physical Properties

The properties of this compound can vary slightly depending on its stereochemistry (L-form, D-form, or DL-racemic mixture) and whether it is in its free form or as a salt. The L-enantiomer, 4-Amino-L-phenylalanine, is the most commonly utilized form in biochemical and pharmaceutical research.

| Property | L-form | DL-form | (R)-form | L-form HCl Hemihydrate |

| CAS Number | 943-80-6[1] | 2922-41-0[2] | 102281-45-8 | 312693-79-1 |

| Molecular Formula | C₉H₁₂N₂O₂[1] | C₉H₁₂N₂O₂[2] | C₉H₁₂N₂O₂ | C₉H₁₂N₂O₂ · HCl · ½H₂O |

| Molecular Weight | 180.20 g/mol [1] | 180.21 g/mol [2] | 180.20 g/mol | 225.67 g/mol |

| Melting Point | 232 - 240 °C[1] | Not available | Not available | 247-249 °C |

| Optical Rotation | [α]D²⁰ = -42 ±4 ° (c=1 in water)[1] | Not applicable | Not available | [α]20/D −8.5°, c = 2 in H₂O |

| Appearance | White to off-white powder[1] | White to off-white solid | Not available | Powder |

| Solubility | Soluble in water.[2] | Soluble in water[2] | Not available | Clear solution (0.1g in 2 ml H₂O)[3] |

| Purity (HPLC) | ≥ 98%[1] | Not available | Not available | ≥99%[3] |

Spectroscopic Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and can be accessed through chemical databases such as PubChem (CID 151001) and ChemicalBook.[4][5][6] The infrared (IR) spectrum of primary amines like 4-aminophenylalanine typically shows two sharp bands for the N-H stretches (asymmetric and symmetric) in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) is expected around 1600 cm⁻¹.[7]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various chemical and enzymatic methods. Below is a representative workflow for the chemical synthesis of a protected form of 4-Amino-L-phenylalanine, which is a common precursor for peptide synthesis.

Experimental Workflow: Synthesis of Fmoc-4-amino-L-phenylalanine

Caption: Workflow for the synthesis of Fmoc-protected 4-Amino-L-phenylalanine.

Detailed Experimental Protocol: Synthesis of Fmoc-4-amino-L-phenylalanine

This protocol is a general representation based on standard procedures for the Fmoc protection of amino acids.

-

Dissolution of Starting Material: Dissolve 4-Amino-L-phenylalanine in a 10% aqueous sodium carbonate solution.

-

Addition of Protecting Group: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 1N HCl to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.

-

Drying: Dry the product under vacuum to yield Fmoc-4-amino-L-phenylalanine as a white solid.

Biological Activity and Applications in Drug Development

This compound and its derivatives have shown promising biological activities, making them valuable tools in drug discovery.

-

Peptide and Protein Synthesis: As an unnatural amino acid, it can be incorporated into peptides to enhance their stability, modify their conformation, and introduce novel functionalities.[8] The Fmoc-protected version, Fmoc-4-amino-L-phenylalanine, is a key building block in solid-phase peptide synthesis.[9]

-

Enzyme Inhibition: Derivatives of 4-aminophenylalanine have been designed as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), an important target in the treatment of type 2 diabetes. For instance, certain derivatives have shown IC₅₀ values in the nanomolar range.[10]

-

Neurological Disorders: This amino acid has been explored for its potential to influence neurotransmitter synthesis and function, suggesting its utility in developing drugs for neurological disorders.[1]

-

Biocatalysis: 4-aminophenylalanine can serve as a biocompatible nucleophilic catalyst for hydrazone ligations at neutral pH, which is beneficial for biomolecular labeling.[11]

Involvement in Cellular Signaling Pathways

While direct and extensive studies on the specific signaling pathways modulated by this compound are limited, its nature as an amino acid and the inhibitory activity of its derivatives on enzymes like DPP-4 suggest its interaction with key cellular signaling networks. Amino acids are known to play crucial roles in regulating cell growth, proliferation, and metabolism through pathways such as the mTOR (mechanistic Target of Rapamycin) pathway.

Amino Acid Sensing and the mTORC1 Signaling Pathway

Caption: Simplified diagram of the mTORC1 signaling pathway activated by amino acids.

The mTORC1 pathway is a central regulator of cell growth and is activated by the presence of sufficient amino acids. This activation leads to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promote protein and lipid synthesis while inhibiting autophagy.[12][13] As an amino acid, this compound would be expected to contribute to the intracellular amino acid pool that influences this pathway.

Conclusion

This compound is a valuable and versatile molecule for researchers in chemistry, biology, and medicine. Its utility as a building block for novel therapeutics, particularly in the realm of peptide drugs and enzyme inhibitors, is well-established. This guide provides a foundational understanding of its key characteristics, synthesis, and biological relevance, offering a starting point for further investigation and application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2922-41-0: 4-Amino-DL-phenylalanine | CymitQuimica [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. 4-Aminophenylalanine | C9H12N2O2 | CID 151001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-L-phenylalanine(943-80-6) 1H NMR spectrum [chemicalbook.com]

- 6. 4-AMINO-L-PHENYLALANINE HYDROCHLORIDE HEMIHYDRATE(24286-13-3) 13C NMR spectrum [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations at low temperature and neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-Amino-3-(4-aminophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and key experimental applications of 2-Amino-3-(4-aminophenyl)propanoic acid. The information is intended to support its safe use in research and development settings.

Chemical and Physical Properties

This compound, also known as 4-amino-DL-phenylalanine, is a non-proteinogenic amino acid. It serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its structure incorporates a phenylalanine backbone with an additional amino group on the phenyl ring, making it a valuable precursor for creating complex molecules.[1]

Table 1: Physicochemical Data for this compound and its Enantiomers

| Property | Value | CAS Number | Source |

| Racemic Form (DL) | |||

| Molecular Formula | C₉H₁₂N₂O₂ | 2922-41-0 | [2] |

| Molecular Weight | 180.21 g/mol | 2922-41-0 | [2] |

| Physical Form | Solid | 2922-41-0 | [2] |

| (2S)-enantiomer | |||

| Melting Point | 231-238 °C | 943-80-6 | [3] |

| Boiling Point | 383.5 °C at 760 mmHg | 943-80-6 | [3] |

| Stability | Air Sensitive | 943-80-6 | [3] |

| (R)-enantiomer | |||

| Molecular Formula | C₉H₁₂N₂O₂ | 102281-45-8 | [1] |

| Molecular Weight | 180.20 g/mol | 102281-45-8 | [1] |

Safety and Handling

2.1. Hazard Identification

Based on analogous compounds, this compound may cause skin, eye, and respiratory tract irritation.[4] It is crucial to handle this compound with appropriate care to avoid direct contact and inhalation.

2.2. First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

In case of skin contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

-

In case of ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.[4]

2.3. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated.

2.4. Handling and Storage

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably in a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. The (2S)-enantiomer is noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for this form.[3]

Table 2: Summary of Handling and Safety Precautions

| Precaution Category | Recommended Action |

| Engineering Controls | Use in a well-ventilated area or fume hood. |

| Personal Protective Equipment | Safety goggles, nitrile gloves, lab coat. |

| Hygiene Measures | Wash hands after handling. Do not eat, drink, or smoke in the laboratory. |

| First Aid | Eye contact: Flush with water for 15 min. Skin contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, seek medical advice. |

| Storage | Cool, dry, well-ventilated area in a tightly sealed container. Consider inert atmosphere for the (2S)-enantiomer. |

Experimental Protocols

3.1. General Synthesis of 4-Amino-DL-phenylalanine

A common synthetic route to 4-aminophenylalanine derivatives involves the nitration of the corresponding phenylalanine, followed by the reduction of the nitro group to an amine.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 4-Amino-DL-phenylalanine.

Methodology:

-

Nitration: L-phenylalanine is dissolved in concentrated sulfuric acid and cooled. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the pH is adjusted to precipitate the 4-nitro-L-phenylalanine. The crude product is collected by filtration.[5][6]

-

Reduction: The 4-nitro-DL-phenylalanine is dissolved in a suitable solvent (e.g., a mixture of ethyl acetate and methanol). A catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation at atmospheric or elevated pressure until the reduction is complete.

-

Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting this compound can be purified by recrystallization from a suitable solvent system.

3.2. Application in Peptide Synthesis and Drug Development

This compound is a valuable building block for creating more complex molecules with potential therapeutic applications.

Logical Relationship in Drug Development

Caption: Role as a building block in developing bioactive molecules.

3.2.1. Synthesis of Radiolabeled Amino Acids for PET Imaging

This compound can be modified for use in Positron Emission Tomography (PET). For example, derivatives can be synthesized for radiolabeling via "click chemistry."

Experimental Protocol: In Vitro Cellular Uptake Assay

This assay is used to evaluate the uptake of a novel radiolabeled amino acid tracer in cancer cells.

-

Cell Culture: Human cancer cell lines (e.g., LS180 colon adenocarcinoma) are cultured in appropriate media and conditions.[4]

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Uptake Experiment:

-